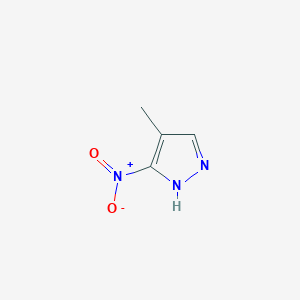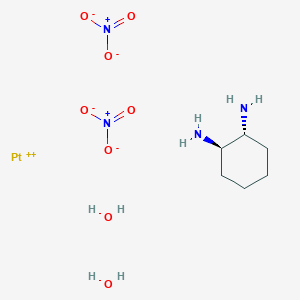
Chlorhydrate de tiospirone
Vue d'ensemble
Description
Le chlorhydrate de tiospirone, également connu sous le nom de BMY-13859, est un antipsychotique atypique appartenant à la classe des azapirones. Il a été étudié comme traitement potentiel de la schizophrénie à la fin des années 1980. Malgré une efficacité comparable à celle des antipsychotiques typiques sans provoquer d'effets secondaires extrapyramidaux, son développement a été interrompu, et il n'a jamais été commercialisé .
Applications De Recherche Scientifique
Tiospirone hydrochloride has been studied for various scientific research applications:
Psychiatric Research: It was investigated as a treatment for schizophrenia and other psychotic disorders.
Neurological Studies: Beyond schizophrenia, tiospirone’s potential is being explored in various neurological conditions, including anxiety disorders.
Pharmacological Research: Tiospirone acts as a dopamine D2 receptor partial agonist, making it useful for understanding the role of dopamine in various neurological and psychiatric disorders.
Mécanisme D'action
Target of Action
Tiospirone Hydrochloride, also known as Tiospirone HCl, is an atypical antipsychotic of the azapirone class . It primarily targets several receptors in the body, including:
- 5-HT1A receptor : Tiospirone acts as a partial agonist at this receptor .
- 5-HT2A, 5-HT2C, and 5-HT7 receptors : It acts as an inverse agonist at these receptors .
- D2 and D4 receptors : Tiospirone acts as an antagonist at these receptors .
- α1-adrenergic receptor : It also acts as an antagonist at this receptor .
These receptors play crucial roles in various neurological functions, including mood regulation, anxiety, and psychotic disorders .
Mode of Action
Tiospirone HCl interacts with its targets by binding to these receptors, thereby modulating their activity. As a partial agonist at the 5-HT1A receptor, it partially activates this receptor, while as an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors, it binds to these receptors and induces a response opposite to that of an agonist . As an antagonist at the D2, D4, and α1-adrenergic receptors, it blocks the action of natural agonists at these receptors .
Biochemical Pathways
Its interaction with various serotonin and dopamine receptors suggests that it may influence the serotoninergic and dopaminergic pathways, which are involved in mood regulation and psychotic disorders .
Pharmacokinetics
Tiospirone HCl is metabolized in the liver and has an elimination half-life of 1.4 hours . It is excreted in the urine
Result of Action
The molecular and cellular effects of Tiospirone HCl’s action are related to its modulation of various receptors. By acting as a partial agonist, inverse agonist, and antagonist at different receptors, it can modulate the activity of these receptors and influence the neurological functions associated with them .
Analyse Biochimique
Biochemical Properties
Tiospirone Hydrochloride acts as a 5-HT 1A receptor partial agonist, 5-HT 2A, 5-HT 2C, and 5-HT 7 receptor inverse agonist, and D 2, D 4, and α 1 -adrenergic receptor antagonist . This means that Tiospirone Hydrochloride interacts with these enzymes and proteins, influencing their function and the biochemical reactions they are involved in .
Cellular Effects
The interaction of Tiospirone Hydrochloride with these receptors can have various effects on cells and cellular processes. For example, its action as a 5-HT receptor antagonist can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tiospirone Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, its action as a 5-HT receptor antagonist involves binding to these receptors and inhibiting their function .
Méthodes De Préparation
La synthèse du chlorhydrate de tiospirone implique plusieurs étapes :
Formation de dichlorure d'acide : L'acide dicarboxylique réagit avec le chlorure dans du toluène chaud pour produire le dichlorure d'acide.
Formation de chlorure de sulfényle : Le traitement du dichlorure d'acide par le chlore dans le dichlorométhane donne le chlorure de sulfényle.
Formation de benzisothiazole : Le chlorure de sulfényle réagit avec l'hydroxyde d'ammonium pour former du benzisothiazole.
Formation de chlorobenzisothiazole : La chloration du benzisothiazole dans de l'oxychlorure de phosphore chauffé produit du chlorobenzisothiazole.
Formation de pipérazine monosubstituée : La réaction du chlorobenzisothiazole avec la pipérazine dans un excès de pipérazine fondue donne la pipérazine monosubstituée.
Formation de spiroquaternaire : La pipérazine monosubstituée réagit avec le dibromure dans de l'éthanol en reflux pour former le composé spiroquaternaire.
Formation du produit final : Le composé spiroquaternaire est traité avec du glutarimide dans du xylène en reflux, suivi d'un traitement avec de l'acide chlorhydrique dans de l'isopropanol pour obtenir le this compound.
Analyse Des Réactions Chimiques
Le chlorhydrate de tiospirone subit diverses réactions chimiques, notamment :
Oxydation : Il peut subir des réactions d'oxydation, en particulier impliquant les fragments aliphatiques.
Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant ses fragments pipérazine et benzisothiazole.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent le chlore, le dichlorométhane, l'hydroxyde d'ammonium, l'oxychlorure de phosphore, la pipérazine, l'éthanol, le xylène et l'acide chlorhydrique. Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la tiospirone .
4. Applications de la recherche scientifique
Le this compound a été étudié pour diverses applications de recherche scientifique :
Recherche psychiatrique : Il a été étudié comme traitement de la schizophrénie et d'autres troubles psychotiques.
Études neurologiques : Au-delà de la schizophrénie, le potentiel de la tiospirone est exploré dans diverses affections neurologiques, notamment les troubles anxieux.
Recherche pharmacologique : La tiospirone agit comme un agoniste partiel du récepteur de la dopamine D2, ce qui la rend utile pour comprendre le rôle de la dopamine dans divers troubles neurologiques et psychiatriques.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples mécanismes :
Récepteurs de la sérotonine : Il agit comme un agoniste partiel au récepteur 5-HT1A et comme un agoniste inverse aux récepteurs 5-HT2A, 5-HT2C et 5-HT7.
Récepteurs de la dopamine : Il fonctionne comme un antagoniste aux récepteurs D2 et D4.
Récepteurs adrénergiques : Il agit également comme un antagoniste au récepteur alpha-1 adrénergique.
Ces interactions avec divers récepteurs de neurotransmetteurs contribuent à ses effets antipsychotiques et anxiolytiques.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de tiospirone est comparé à d'autres dérivés d'azapirone, tels que :
Perospirone : Un autre dérivé d'azapirone aux propriétés antipsychotiques, jugé plus puissant et sélectif que la tiospirone.
L'originalité de la tiospirone réside dans sa combinaison d'activités agonistes partielles et antagonistes au niveau de divers récepteurs de la sérotonine et de la dopamine, ce qui la différencie des autres composés de sa classe.
Propriétés
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWYTKDKQCORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87691-91-6 (Parent) | |
| Record name | Tiospirone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50236559 | |
| Record name | Tiospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-92-7 | |
| Record name | Tiospirone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiospirone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIOSPIRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q1DF53NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)





